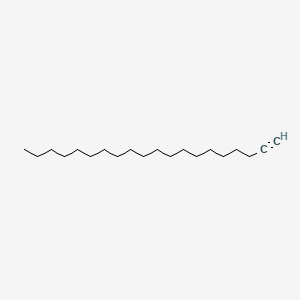

1-Eicosyne

描述

1-Eicosyne is a terminal alkyne with a 20-carbon chain (molecular formula C₂₀H₃₈). It is characterized by a triple bond at the terminal position (C≡C-CH₂-...), which confers unique reactivity in organic synthesis. Key applications include its use as a reagent in palladium-catalyzed coupling reactions to synthesize substituted aromatic compounds. For example, it reacts with iodobenzene derivatives to form 2-(Icos-1-ynyl)benzenamine (72% yield) and 1-(Icos-1-ynyl)-2-nitrobenzene (96% yield) under PdCl₂/PPh₃ catalysis .

This compound is also identified in natural products, such as the methanol extract of Zygophyllum coccineum (2.95% relative abundance) and in volatile compounds of grass carp (2.00 ± 0.10 μg/kg) .

属性

IUPAC Name |

icos-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1H,4-20H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSHLWVWPAEVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227303 | |

| Record name | 1-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-27-5 | |

| Record name | 1-Eicosyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Eicosyne can be synthesized through various methods, including:

Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.

Dehydrohalogenation: This process involves the elimination of hydrogen halides from vicinal dihalides using strong bases like potassium tert-butoxide.

Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis can be applied. Industrial production typically involves large-scale reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions: 1-Eicosyne undergoes various chemical reactions, including:

Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.

Halogenation: The addition of halogens (e.g., chlorine, bromine) to the triple bond, forming dihalides.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the triple bond, forming haloalkenes.

Oxidation: The conversion of the alkyne to a diketone or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Halogenation: Halogens like chlorine or bromine in an inert solvent such as carbon tetrachloride.

Hydrohalogenation: Hydrogen halides in the presence of a solvent like acetic acid.

Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.

Major Products Formed:

Hydrogenation: Eicosane.

Halogenation: 1,2-Dihaloeicosane.

Hydrohalogenation: 1-Haloeicosene.

Oxidation: Eicosanedioic acid or diketones.

科学研究应用

1-Eicosyne has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Eicosyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in reactions that modify its triple bond, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the reagents used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, altering the compound’s chemical properties.

相似化合物的比较

1-Eicosene (C₂₀H₄₀)

- Functional Group : Terminal alkene (C=C).

- Physical Properties : Boiling point = 614.2 K .

- Reactivity : Undergoes addition reactions (e.g., hydrogenation to eicosane) and polymerization.

- Applications : Used in high-temperature industrial processes and as a precursor for surfactants or lubricants.

- Contrast with 1-Eicosyne : Less reactive in coupling reactions due to the absence of a triple bond.

1-Eicosanol (C₂₀H₄₂O)

- Functional Group : Primary alcohol (-OH).

- Physical Properties : Molecular weight = 298.55 g/mol; CASRN 629-96-9 .

- Reactivity : Participates in oxidation (to carboxylic acids) and esterification reactions.

- Applications : Industrial surfactant, emulsifier, and intermediate in plasticizer synthesis.

- Contrast with this compound : Polar hydroxyl group enables solubility in aqueous systems, unlike the hydrophobic alkyne.

1-Iodoeicosane (C₂₀H₄₁I)

- Functional Group : Terminal iodide (-I).

- Physical Properties : Molecular weight = 408.44 g/mol; CASRN 34994-81-5 .

- Reactivity : Acts as an alkylating agent in nucleophilic substitution reactions.

- Applications : Used in pharmaceutical and material science syntheses.

- Contrast with this compound : The iodide group serves as a leaving group, whereas the alkyne participates in bond-forming reactions.

Comparative Data Table

*Calculated based on molecular formula.

Research Findings and Implications

- Synthetic Utility : this compound’s triple bond enables efficient cross-coupling reactions, outperforming 1-eicosene in forming carbon-carbon bonds under mild conditions .

- Natural Occurrence: Its presence in Z. coccineum and food systems suggests unexplored biological roles, contrasting with 1-eicosanol’s industrial dominance .

- Functional Group Impact : The iodide in 1-Iodoeicosane facilitates substitutions, while the alkyne in this compound supports additions and cyclizations, highlighting functional group versatility in C20 compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。